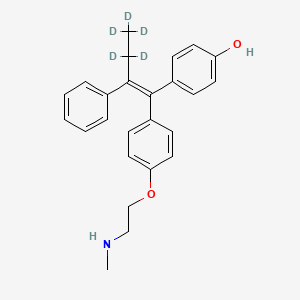

Endoxifen-d5

説明

特性

IUPAC Name |

4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJBZVSGOZTKRH-JZSWEIPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Endoxifen-d5 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Endoxifen-d5, a critical tool in pharmacological and clinical research. It details its chemical properties, primary applications, and the methodologies for its use, with a focus on its role as an internal standard in quantitative mass spectrometry. Furthermore, it elucidates the biological pathways influenced by its non-labeled counterpart, Endoxifen.

Introduction to this compound

This compound is a deuterated form of Endoxifen, the primary active metabolite of the widely used breast cancer drug, Tamoxifen.[1][2][3] As a stable isotope-labeled compound, this compound is chemically identical to Endoxifen, with the exception that five hydrogen atoms have been replaced by deuterium. This mass difference makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it co-elutes with the analyte of interest but is distinguishable by its higher mass-to-charge ratio.[1]

Its primary application is in the therapeutic drug monitoring (TDM) of Tamoxifen treatment, where precise measurement of Endoxifen levels in patient plasma or serum is crucial for optimizing dosage and predicting clinical outcomes.[4]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl-3,3,4,4,4-d5)phenol | |

| Synonyms | N-Desmethyl-4-hydroxy Tamoxifen-D5 | |

| Molecular Formula | C₂₅H₂₂D₅NO₂ | |

| Molecular Weight | 378.5 g/mol | |

| CAS Number | 1584173-54-5 |

Primary Use in Research: Internal Standard for LC-MS/MS

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify Endoxifen and other Tamoxifen metabolites in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it accounts for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Quantitative Data for LC-MS/MS Analysis

The following tables summarize key parameters for the quantitative analysis of Endoxifen using this compound as an internal standard. These values are representative and may vary based on the specific instrumentation and analytical method.

Table 3.1.1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Endoxifen | 374.3 | 58.1 | |

| This compound (Internal Standard) | 379.3 | 58.1 | |

| 4-hydroxytamoxifen | 388.0 | 72.0 | |

| N-desmethyltamoxifen | 358.0 | 58.0 | |

| Tamoxifen | 372.0 | 72.0 |

Table 3.1.2: LC-MS/MS Method Validation Parameters for Endoxifen Quantification

| Parameter | Typical Value | Reference |

| Linearity Range | 0.5 - 500 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | |

| Within-run Precision (%CV) | < 12.0% | |

| Between-run Precision (%CV) | < 15% | |

| Accuracy (%Bias) | 89.5% to 105.3% | |

| Recovery | > 90% |

Experimental Protocol: Quantification of Endoxifen in Human Plasma

This section outlines a representative experimental protocol for the quantification of Endoxifen in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.

Materials and Reagents

-

Endoxifen and this compound analytical standards

-

Human plasma (drug-free for calibration standards and quality controls)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Sample Preparation (Protein Precipitation)

-

Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: C18 analytical column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration to initial conditions.

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 3.1.1.

Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (Endoxifen) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Endoxifen in unknown samples is then determined from this curve.

Signaling Pathways of Endoxifen

Endoxifen exerts its biological effects through multiple mechanisms, primarily by modulating the estrogen receptor signaling pathway and, at higher concentrations, by inhibiting Protein Kinase C.

Estrogen Receptor (ER) Dependent Pathway

As a Selective Estrogen Receptor Modulator (SERM), Endoxifen competes with estrogen for binding to the estrogen receptor alpha (ERα). This binding event leads to a conformational change in the receptor that promotes the recruitment of corepressors instead of coactivators. Consequently, the transcription of estrogen-responsive genes, which are often involved in cell proliferation, is inhibited.

Protein Kinase C (PKC) Inhibition Pathway

At higher, clinically achievable concentrations, Endoxifen has been shown to be a potent inhibitor of Protein Kinase C (PKC), particularly the PKCβ1 isoform. Inhibition of PKCβ1 by Endoxifen can lead to the downregulation of the PI3K/AKT signaling pathway, which is a key driver of cell survival and proliferation. This action contributes to Endoxifen's anti-cancer effects, potentially in an ER-independent manner, and is also being explored for the treatment of bipolar disorder.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, clinical chemistry, and drug development. Its primary utility as a stable isotope-labeled internal standard enables the accurate and precise quantification of Endoxifen, a clinically significant metabolite of Tamoxifen. A thorough understanding of its application in LC-MS/MS methodologies, as well as the biological pathways modulated by its non-labeled analog, is essential for its effective use in both preclinical and clinical research settings. The data and protocols presented in this guide serve as a comprehensive resource for the scientific community engaged in such work.

References

- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

Endoxifen-d5: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Endoxifen-d5, a stable isotope-labeled derivative of endoxifen, and its critical role as an internal standard in bioanalytical applications. Endoxifen, a potent active metabolite of tamoxifen, is a key focus in breast cancer research and therapy.[1][2] Accurate quantification of endoxifen in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding its clinical efficacy.[3][4] The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the necessary precision and accuracy in mass spectrometry-based assays.[5]

The Role and Properties of this compound

This compound is a deuterated form of endoxifen, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecule with a higher molecular weight (378.52 g/mol ) compared to the unlabeled endoxifen (373.496 g·mol−1), while maintaining nearly identical chemical and physical properties. This key characteristic allows it to be distinguished from the endogenous analyte by a mass spectrometer, yet it behaves similarly during sample preparation and chromatographic separation.

As an internal standard, this compound is added to biological samples at a known concentration before any processing steps. It compensates for variations in sample extraction, handling, and instrument response, thereby ensuring the reliability of the quantitative data.

Bioanalytical Applications and Methodologies

This compound is predominantly utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of endoxifen and its isomers (Z- and E-endoxifen) in various biological matrices, including plasma, serum, and dried blood spots. These methods are crucial for therapeutic drug monitoring in patients undergoing tamoxifen treatment, as endoxifen levels are correlated with clinical outcomes.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated LC-MS/MS methods employing this compound as an internal standard.

Table 1: Mass Spectrometric Parameters for Endoxifen and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Endoxifen | 374.3 | 58.1 |

| This compound | 379.3 | 58.1 |

Source:

Table 2: Calibration Ranges for Endoxifen Quantification in Human Plasma/Serum

| Analyte | Matrix | Calibration Range (ng/mL) |

| E-Endoxifen | Plasma | 0.5–500 |

| Z-Endoxifen | Plasma | 0.5–500 |

| Endoxifen | Serum | 1.00–25.0 |

Source:

Table 3: Precision and Accuracy Data for Endoxifen Quantification

| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |

| LC-MS/MS in Plasma | Within acceptable range of 85% and 115% | Within acceptable range of 85% and 115% | Within acceptable range of 85% and 115% |

| LC-MS/MS in Serum | ≤3.9% | Not specified | ±7.7% |

Source:

Experimental Protocols

Detailed methodologies are essential for replicating and validating bioanalytical assays. The following sections outline a typical experimental protocol for the quantification of endoxifen in human plasma using this compound.

Preparation of Stock and Working Solutions

-

Endoxifen Stock Solution: Prepare a primary stock solution of Z-endoxifen at a concentration of 1 mg/mL in ethanol.

-

This compound Internal Standard Stock Solution: Prepare a primary stock solution of (E/Z)-d5-ENDX at a concentration of 2 mg/mL in ethanol.

-

Working Standards: Prepare working standards by diluting the stock solutions with ethanol to the desired concentrations. All solutions should be stored in amber silanized glass vials at -20°C.

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples and vortex-mix.

-

To a 50 µL aliquot of the plasma sample, add 150 µL of the internal standard working solution (containing this compound) in methanol. This step induces protein precipitation.

-

Vortex the mixture for 10 seconds.

-

Centrifuge the samples for 10 minutes at 23,100g to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Analytical Column: A reversed-phase column, such as a Poroshell 120 EC-C18, is commonly used for the separation of endoxifen and its isomers.

-

Mobile Phase: A gradient elution using two solvents is typical. For example:

-

Solvent A: HPLC grade water with 0.1% formic acid.

-

Solvent B: HPLC grade methanol with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient might involve starting with a higher percentage of Solvent A and gradually increasing the percentage of Solvent B over several minutes to elute the analytes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for endoxifen and this compound, ensuring high selectivity and sensitivity.

Visualizations

Endoxifen Signaling Pathway

Endoxifen's primary mechanism of action in breast cancer is as a selective estrogen receptor modulator (SERM). It competitively binds to the estrogen receptor (ER), primarily ERα, thereby blocking the proliferative effects of estrogen. Additionally, endoxifen has been shown to inhibit protein kinase C (PKC).

Caption: Simplified signaling pathway of Endoxifen in a cancer cell.

Experimental Workflow for Endoxifen Quantification

The following diagram illustrates the typical workflow for quantifying endoxifen in a biological sample using this compound as an internal standard.

References

- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. ovid.com [ovid.com]

- 5. medchemexpress.com [medchemexpress.com]

Endoxifen-d5: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, properties, and analytical applications of the deuterated internal standard, Endoxifen-d5.

Introduction

Endoxifen, a key active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a molecule of significant interest in breast cancer research and therapy. Its deuterated analogue, this compound, serves as an indispensable tool for the accurate quantification of endoxifen in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical applications of this compound, with a focus on its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Detailed experimental protocols and an exploration of the relevant biological pathways of its non-deuterated counterpart are also presented to provide a complete resource for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a stable isotope-labeled version of endoxifen, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling results in a molecule with a higher molecular weight than endoxifen, allowing for its differentiation in mass spectrometric analysis, while maintaining identical chemical and physical properties in chromatographic separations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl-d5)phenol | |

| Synonyms | 4-hydroxy-N-desmethyl-d5-tamoxifen | |

| Molecular Formula | C₂₅H₂₂D₅NO₂ | |

| Molecular Weight | 378.52 g/mol | |

| CAS Number | 1185244-45-4 | |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Storage | Store at -20°C for long-term stability. | |

| Stability | Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles of solutions. |

Table 2: Solubility of Endoxifen (as a proxy for this compound)

| Solvent | Solubility |

| DMSO | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Water | Sparingly soluble |

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, particularly LC-MS/MS, for the determination of endoxifen concentrations in various biological samples such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical results.

Experimental Protocol: Quantification of Endoxifen in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the quantification of endoxifen. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

1. Materials and Reagents:

-

Endoxifen and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of endoxifen and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the endoxifen stock solution to create calibration standards and quality control (QC) samples at various concentrations.

-

Prepare a working solution of this compound (internal standard) at an appropriate concentration in the protein precipitation solvent.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the protein precipitation solvent containing the this compound internal standard.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate endoxifen from other matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Endoxifen: Precursor ion (Q1) m/z 374.2 -> Product ion (Q3) m/z 58.1

-

This compound: Precursor ion (Q1) m/z 379.2 -> Product ion (Q3) m/z 63.1

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

5. Data Analysis:

-

Quantify the peak area ratios of endoxifen to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of endoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Caption: A typical workflow for the quantification of Endoxifen in plasma.

Biological Signaling Pathways of Endoxifen

As this compound is biologically equivalent to endoxifen, understanding the signaling pathways of endoxifen is crucial for interpreting data from studies where it is quantified. Endoxifen exerts its biological effects primarily through two main mechanisms: modulation of the estrogen receptor and inhibition of protein kinase C.

Estrogen Receptor (ER) Signaling Pathway

Endoxifen is a potent selective estrogen receptor modulator (SERM). It competitively binds to estrogen receptors (ERα and ERβ), acting as an antagonist in breast tissue. This binding prevents the natural ligand, estradiol, from binding and activating the receptor, thereby inhibiting estrogen-dependent gene transcription and cell proliferation in ER-positive breast cancer cells.

Caption: Endoxifen's antagonistic action on the Estrogen Receptor pathway.

Protein Kinase C (PKC) Signaling Pathway

Recent studies have revealed that endoxifen is also a potent inhibitor of protein kinase C (PKC), particularly the PKCβ1 isoform. PKC is a family of enzymes involved in various cellular signaling pathways, including cell growth, differentiation, and apoptosis. By inhibiting PKCβ1, endoxifen can downregulate the phosphorylation of downstream targets like AKT, a key protein in cell survival pathways. This inhibition of the PKC/AKT pathway can lead to decreased cell proliferation and increased apoptosis, providing a secondary, ER-independent mechanism for its anti-cancer effects.

A Technical Guide to the Synthesis and Purity of Endoxifen-d5 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoxifen, a key active metabolite of tamoxifen, is a potent selective estrogen receptor modulator (SERM) and protein kinase C (PKC) inhibitor. Its deuterated isotopologue, Endoxifen-d5, serves as an indispensable internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This technical guide provides an in-depth overview of the synthesis and purity assessment of this compound for laboratory use. Detailed experimental methodologies for a proposed synthesis route and purity analysis are presented, along with a summary of relevant quantitative data. Furthermore, the core signaling pathways of Endoxifen are illustrated to provide a comprehensive understanding of its mechanism of action.

Introduction

Endoxifen, or 4-hydroxy-N-desmethyltamoxifen, is a critical active metabolite of the widely prescribed breast cancer drug, tamoxifen.[1] It exhibits a significantly higher binding affinity for the estrogen receptor (ER) and greater anti-estrogenic potency compared to tamoxifen itself.[2] In laboratory and clinical research, the accurate quantification of endoxifen levels is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its pharmacological effects.

This compound, a stable isotope-labeled version of endoxifen, is the preferred internal standard for mass spectrometry-based quantification. The five deuterium atoms on the ethyl group provide a distinct mass shift, allowing for precise differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.[3] This ensures accurate and reliable quantification by correcting for variations in sample preparation and instrument response. This guide outlines a proposed synthetic route for this compound and details the analytical methods for verifying its purity.

Synthesis of (Z)-Endoxifen-d5

While specific, detailed synthetic procedures for this compound are not widely published, a robust stereoselective synthesis for (Z)-Endoxifen can be adapted by utilizing a deuterated starting material.[4][5] The key step in this synthesis is a McMurry coupling reaction to form the characteristic tetrasubstituted alkene core of the molecule. The proposed synthesis commences with a deuterated propiophenone.

Proposed Synthetic Scheme

A plausible synthetic route to (Z)-Endoxifen-d5 is outlined below. The deuteration is introduced via the use of propiophenone-d5.

Experimental Protocol: Proposed Synthesis of (Z)-Endoxifen-d5

This protocol is adapted from established methods for the synthesis of (Z)-Endoxifen.

Step 1: McMurry Coupling Reaction

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend zinc dust in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C and slowly add titanium tetrachloride (TiCl4) dropwise.

-

Allow the mixture to warm to room temperature and then reflux for 2 hours to generate the low-valent titanium reagent.

-

Cool the reaction mixture to room temperature and add a solution of propiophenone-d5 and 4-(2-(methylamino)ethoxy)benzophenone in anhydrous THF.

-

Reflux the reaction mixture for 12-16 hours.

-

Cool the reaction to room temperature and quench by the slow addition of aqueous potassium carbonate solution.

-

Filter the mixture through a pad of celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude (E/Z)-Endoxifen-d5 mixture.

Step 2: Isomer Separation and Purification

-

Dissolve the crude product in a suitable solvent system for high-performance liquid chromatography (HPLC).

-

Perform semi-preparative reverse-phase HPLC to separate the (Z) and (E) isomers.

-

Collect the fraction corresponding to the (Z)-isomer.

-

Evaporate the solvent under reduced pressure to obtain pure (Z)-Endoxifen-d5.

-

Characterize the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and isotopic purity.

Purity Assessment of this compound

The purity of this compound is critical for its use as an internal standard. Both chemical and isotopic purity must be rigorously assessed. The primary impurity is often the undesired (E)-isomer.

Quantitative Data on Purity

The following table summarizes typical purity specifications for Endoxifen and its deuterated analog based on commercially available standards and literature reports.

| Parameter | Specification | Method of Analysis | Reference(s) |

| Chemical Purity (Z-isomer) | >97% | HPLC-UV | |

| Isomeric Purity (Z/E ratio) | >99:1 | HPLC-UV, NMR | |

| Isotopic Purity (d5) | >98% | LC-MS/MS | (typical for commercial standards) |

| Mass Accuracy | < 5 ppm | HRMS |

Experimental Protocol: Purity Analysis by LC-MS/MS

This protocol provides a general method for the determination of chemical and isotopic purity of this compound.

1. Sample Preparation:

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Serially dilute the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a range of concentrations for analysis.

2. LC-MS/MS Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Endoxifen from its isomers and other potential impurities.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

This compound: e.g., m/z 379.2 → 58.1

-

Endoxifen (unlabeled): e.g., m/z 374.2 → 58.1

-

(E)-Endoxifen-d5: Monitor the same transition as the (Z)-isomer, separated chromatographically.

-

3. Data Analysis:

-

Chemical Purity: Integrate the peak area of (Z)-Endoxifen-d5 and any impurity peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Isomeric Purity: Calculate the ratio of the peak area of the (Z)-isomer to that of the (E)-isomer.

-

Isotopic Purity: Analyze the mass spectrum of the this compound peak to determine the relative abundance of the d5 species compared to d0 to d4 species.

Signaling Pathways of Endoxifen

Endoxifen exerts its biological effects primarily through two distinct mechanisms: modulation of the estrogen receptor and inhibition of protein kinase C.

Estrogen Receptor (ER) Signaling Pathway

Endoxifen is a potent antagonist of the estrogen receptor alpha (ERα). In hormone-responsive breast cancer cells, estradiol (E2) binds to ERα, leading to a conformational change, dimerization, and translocation to the nucleus. The E2-ERα complex then binds to estrogen response elements (EREs) on DNA and recruits coactivators, leading to the transcription of genes that promote cell proliferation. Endoxifen competitively binds to ERα, inducing a different conformational change that promotes the binding of corepressors instead of coactivators, thereby inhibiting gene transcription and cell growth.

Protein Kinase C (PKC) Inhibition Pathway

Independently of its effects on the ER, Endoxifen is also a potent inhibitor of Protein Kinase C (PKC), particularly the PKCβ1 isoform. The PKC signaling pathway is involved in various cellular processes, including proliferation and survival. By inhibiting PKCβ1, Endoxifen can modulate downstream signaling cascades, such as the AKT and NF-κB pathways, leading to the induction of apoptosis and inhibition of cell growth. This ER-independent mechanism may contribute to its efficacy in endocrine-resistant breast cancers.

Conclusion

The synthesis and rigorous purity assessment of this compound are fundamental to its reliable use as an internal standard in preclinical and clinical research. This guide has provided a comprehensive overview of a proposed synthetic route, detailed experimental protocols for its preparation and purity analysis, and a summary of key quantitative data. The visualization of Endoxifen's dual signaling pathways—estrogen receptor modulation and protein kinase C inhibition—further elucidates its complex mechanism of action. This information serves as a valuable resource for researchers and professionals in the field of drug development and cancer research, facilitating the accurate and effective use of this compound in their laboratory investigations.

References

- 1. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]

- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A multi-gram-scale stereoselective synthesis of Z-endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Critical Role of Endoxifen-d5 in Advancing Tamoxifen Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Endoxifen-d5 in the study of tamoxifen metabolism. As an isotopically labeled internal standard, this compound is indispensable for the accurate quantification of endoxifen, the key active metabolite of tamoxifen. This precision is paramount for researchers and clinicians seeking to understand the intricate metabolic pathways of tamoxifen, optimize patient therapy, and develop new drug candidates. This document details the metabolic landscape of tamoxifen, outlines experimental protocols for metabolite quantification, presents quantitative data from pivotal studies, and visualizes the complex biological processes involved.

The Metabolic Journey of Tamoxifen: A Complex Pathway to Efficacy

Tamoxifen, a widely prescribed selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer, is a prodrug that requires metabolic activation to exert its therapeutic effects.[1][2] The biotransformation of tamoxifen is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites with varying degrees of antiestrogenic activity.[1][2]

The two primary metabolic pathways are N-demethylation and 4-hydroxylation.[1] N-demethylation, predominantly catalyzed by CYP3A4 and CYP3A5, converts tamoxifen to N-desmethyltamoxifen, accounting for approximately 92% of its metabolism. The 4-hydroxylation pathway, primarily mediated by the highly polymorphic CYP2D6 enzyme, produces 4-hydroxytamoxifen. While 4-hydroxytamoxifen is a potent antiestrogen, this pathway constitutes only about 7% of tamoxifen metabolism.

The most clinically significant active metabolite is endoxifen (4-hydroxy-N-desmethyltamoxifen). Endoxifen is formed through two main routes: the hydroxylation of N-desmethyltamoxifen by CYP2D6 and the N-demethylation of 4-hydroxytamoxifen by CYP3A4. Endoxifen exhibits a binding affinity for the estrogen receptor that is 30- to 100-fold greater than that of tamoxifen itself and is considered a major contributor to the efficacy of tamoxifen therapy. Given the significant inter-individual variability in CYP2D6 activity due to genetic polymorphisms, plasma concentrations of endoxifen can vary substantially among patients receiving the same dose of tamoxifen, impacting therapeutic outcomes. This variability underscores the critical need for accurate endoxifen quantification in clinical and research settings.

Figure 1: Simplified metabolic pathway of tamoxifen to its active metabolite, endoxifen.

The Cornerstone of Accurate Quantification: this compound as an Internal Standard

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. An ideal IS is a stable, isotopically labeled analog of the analyte of interest. This compound, a deuterium-labeled version of endoxifen, serves this purpose perfectly in tamoxifen metabolism studies.

The five deuterium atoms in this compound give it a molecular weight that is 5 Daltons higher than that of endogenous endoxifen. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their nearly identical chemical and physical properties ensure they behave similarly during extraction, chromatography, and ionization. This co-elution and similar ionization efficiency enable the ratio of the analyte peak area to the IS peak area to be used for accurate and precise quantification, mitigating the impact of matrix effects and other sources of analytical variability. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative LC-MS/MS assays.

Experimental Protocols for the Quantification of Tamoxifen and its Metabolites

The accurate measurement of tamoxifen and its metabolites from biological matrices, such as plasma or serum, is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. LC-MS/MS has emerged as the preferred analytical technique due to its high selectivity, sensitivity, and specificity. Below are detailed methodologies adapted from published literature.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of tamoxifen and its metabolites from plasma samples.

Protocol:

-

To 100 µL of plasma sample, add an internal standard working solution containing this compound and other relevant deuterated standards (e.g., Tamoxifen-d5).

-

Add a protein precipitating agent, such as acetonitrile containing 0.1% formic acid, to the plasma sample.

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following provides a representative LC-MS/MS method for the simultaneous quantification of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Analytical Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 x 4.6 mm) is often used.

-

Mobile Phase: A gradient elution with a binary mobile phase system is typically employed.

-

Mobile Phase A: Water with a modifier like 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with a modifier like 0.1% formic acid.

-

-

Flow Rate: A typical flow rate is in the range of 0.4-0.8 mL/min.

-

Injection Volume: A small volume, typically 5 µL, of the extracted sample is injected.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

Figure 2: A generalized experimental workflow for the quantification of tamoxifen metabolites.

Quantitative Data Summary

The use of this compound has enabled the generation of high-quality quantitative data in numerous studies. The following tables summarize typical analytical performance characteristics and observed plasma concentrations of tamoxifen and its key metabolites.

Table 1: Analytical Method Performance

| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LOQ) (ng/mL) |

| Tamoxifen | 1 - 500 | 0.5 |

| N-desmethyltamoxifen | 1 - 500 | 0.5 |

| 4-hydroxytamoxifen | 0.1 - 50 | 0.1 |

| Endoxifen | 0.2 - 100 | 0.2 |

| Data compiled from a representative UPLC-MS/MS method. |

Table 2: Steady-State Plasma Concentrations in Patients on Tamoxifen Therapy

| Metabolite | Mean Concentration (ng/mL) (± SD) |

| Tamoxifen | 105 (± 44) |

| N-desmethyltamoxifen | 181 (± 69) |

| 4-hydroxytamoxifen | 1.9 (± 1.0) |

| Endoxifen | 12.6 (± 7.5) |

| Data from a study evaluating LC-MS/MS for metabolite quantification. |

Table 3: Impact of CYP2D6 Genotype on Endoxifen Concentrations

| CYP2D6 Metabolizer Status | Mean Endoxifen Concentration (nM) |

| Poor Metabolizer (PM) | ~5 |

| Intermediate Metabolizer (IM) | ~15 |

| Extensive Metabolizer (EM) | ~30 |

| Ultra-rapid Metabolizer (UM) | ~40 |

| Approximate values based on multiple studies. Note: 1 ng/mL of endoxifen is approximately 2.68 nM. |

Clinical and Research Implications

The ability to accurately quantify endoxifen using this compound as an internal standard has significant implications for both clinical practice and drug development.

-

Therapeutic Drug Monitoring (TDM): Several studies suggest that a threshold endoxifen concentration (e.g., >16 nM) is associated with better clinical outcomes. TDM allows for the identification of patients with sub-therapeutic endoxifen levels, who may benefit from dose adjustments or a switch to alternative therapies.

-

Personalized Medicine: By correlating endoxifen concentrations with CYP2D6 genotype, clinicians can better predict a patient's metabolic capacity and tailor tamoxifen therapy accordingly.

-

Drug Development: In the development of new SERMs or drugs that may interact with tamoxifen, accurate pharmacokinetic profiling is essential. The use of this compound ensures the reliability of such studies.

-

Understanding Drug-Drug Interactions: Many commonly prescribed medications can inhibit or induce CYP2D6 activity, thereby altering endoxifen levels. Precise measurement of endoxifen is crucial for studying these interactions and providing appropriate guidance to patients.

Conclusion

This compound is a critical tool in the field of tamoxifen research and clinical management. Its role as a stable isotope-labeled internal standard has revolutionized the ability to accurately and precisely quantify endoxifen, the principal active metabolite of tamoxifen. This has led to a deeper understanding of tamoxifen's complex metabolism, the impact of pharmacogenetics on therapeutic response, and the importance of therapeutic drug monitoring. As the paradigm of cancer treatment continues to shift towards personalized medicine, the precise data generated through the use of this compound will remain fundamental to optimizing tamoxifen therapy and improving outcomes for patients with ER+ breast cancer.

References

The Significance of Deuterium Labeling in Endoxifen-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoxifen, the primary active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. The therapeutic efficacy of tamoxifen is intrinsically linked to its metabolic conversion to endoxifen, a process heavily reliant on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This dependency leads to significant inter-individual variability in endoxifen plasma concentrations, potentially compromising treatment outcomes. Deuterium-labeled endoxifen, specifically Endoxifen-d5, has emerged as a critical tool in addressing these challenges. This technical guide provides an in-depth exploration of the significance of deuterium labeling in this compound, covering its role as an internal standard in bioanalytical methods, the implications of the kinetic isotope effect on its metabolic profile, and its application in pharmacokinetic studies. Detailed experimental methodologies, quantitative data, and visual representations of relevant pathways and workflows are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Clinical Importance of Endoxifen

Tamoxifen is a prodrug that undergoes extensive metabolism to exert its antiestrogenic effects.[1][2] Its primary active metabolite, endoxifen, exhibits a 30- to 100-fold higher binding affinity for the estrogen receptor and greater potency in suppressing estrogen-dependent cell proliferation compared to tamoxifen itself.[3][4] The formation of endoxifen is predominantly catalyzed by the CYP2D6 enzyme, which is known for its genetic polymorphisms, leading to varied metabolic activities among individuals.[5] This variability can result in sub-therapeutic plasma concentrations of endoxifen in a significant portion of patients, potentially leading to poorer clinical outcomes. Consequently, accurate quantification of endoxifen levels is crucial for therapeutic drug monitoring and optimizing tamoxifen therapy.

The Role of this compound as an Internal Standard

The gold standard for the quantification of endoxifen in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy and reliability of these assays hinge on the use of a suitable internal standard (IS). An ideal IS should mimic the analyte's physicochemical properties, extraction recovery, and ionization efficiency, but be clearly distinguishable by the mass spectrometer.

This compound, in which five hydrogen atoms are replaced with deuterium, serves as an excellent internal standard for endoxifen quantification. Its chemical structure and properties are nearly identical to unlabeled endoxifen, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the endogenous analyte.

Bioanalytical Method Validation

The use of this compound is integral to the validation of bioanalytical methods according to regulatory guidelines (e.g., FDA and EMA). Validation ensures the method is reliable for its intended purpose. Key validation parameters where this compound plays a crucial role include:

-

Selectivity and Specificity: Ensuring the method can differentiate the analyte from other components in the matrix.

-

Accuracy and Precision: Determining the closeness of measured values to the true value and the reproducibility of the measurements.

-

Matrix Effect: Assessing the influence of matrix components on the ionization of the analyte.

-

Recovery: Measuring the efficiency of the extraction process.

-

Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions.

Quantitative Data: LC-MS/MS Parameters

The following table summarizes typical mass spectrometry parameters for the analysis of endoxifen using this compound as an internal standard. These values may vary depending on the specific instrument and analytical conditions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Endoxifen | 374.3 | 58.1 | 35 |

| This compound (IS) | 379.3 | 58.1 | 35 |

Table 1: Representative LC-MS/MS parameters for Endoxifen and this compound.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of the Precursor

A common precursor for endoxifen synthesis is 1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenyl-1-butanone.

Step 2: Deuteration of the Phenyl Ring

The phenyl ring can be deuterated using a deuterium source such as deuterium gas (D₂) with a suitable catalyst (e.g., Palladium on carbon) or through acid-catalyzed H-D exchange with a deuterated acid (e.g., D₂SO₄). For this proposed synthesis, we will consider the use of a deuterated Grignard reagent.

Step 3: Grignard Reaction with Deuterated Phenylmagnesium Bromide

The ketone precursor is reacted with phenyl-d5-magnesium bromide (prepared from bromobenzene-d5) to introduce the deuterated phenyl group.

Step 4: Dehydration and Isomer Separation

The resulting tertiary alcohol is then dehydrated under acidic conditions to form a mixture of (E)- and (Z)-isomers of this compound. The desired (Z)-isomer is then separated and purified using techniques such as semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Note: This is a proposed synthetic scheme and would require optimization and verification in a laboratory setting.

Bioanalytical Workflow for Endoxifen Quantification

The following outlines a typical experimental workflow for the quantification of endoxifen in human plasma using this compound as an internal standard.

Methodology:

-

Sample Collection: Collect blood samples from patients into heparinized tubes. Centrifuge to separate plasma.

-

Internal Standard Spiking: Add a known concentration of this compound solution to each plasma sample, calibrator, and quality control sample.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma samples to remove proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant containing endoxifen and this compound to a new vial for analysis.

-

LC-MS/MS Analysis: Inject the supernatant onto an LC-MS/MS system.

-

Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate endoxifen from other matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the specific precursor-to-product ion transitions for endoxifen and this compound (as listed in Table 1) using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis: Integrate the peak areas for both endoxifen and this compound. Calculate the peak area ratio of endoxifen to this compound. Determine the concentration of endoxifen in the samples by comparing their peak area ratios to a calibration curve constructed from samples with known concentrations of endoxifen.

The Kinetic Isotope Effect (KIE) and Its Implications

The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions involving the cleavage of a C-D bond are generally slower.

Impact on Metabolism

The metabolism of many drugs, including endoxifen, involves CYP450-mediated oxidation, which often entails the cleavage of C-H bonds. By strategically placing deuterium atoms at sites of metabolic attack, the rate of metabolism can be slowed down. This can lead to:

-

Increased Half-life (t½): A slower metabolic rate can prolong the drug's presence in the body.

-

Increased Exposure (AUC): The overall exposure of the body to the drug can be enhanced.

-

Reduced Formation of Metabolites: Deuteration can decrease the formation of certain metabolites, which may be desirable if those metabolites are inactive or associated with toxicity.

-

Metabolic Switching: If a drug has multiple metabolic pathways, blocking one with deuterium may shunt metabolism towards other pathways.

While direct comparative pharmacokinetic data for Endoxifen versus this compound is limited, the principles of KIE suggest that this compound would exhibit a slower rate of metabolism compared to its non-deuterated counterpart, assuming the deuterated positions are involved in metabolic pathways.

Comparative Pharmacokinetic Parameters

The following table presents available pharmacokinetic data for endoxifen from a study in female mice and illustrates the expected, though not yet experimentally confirmed, impact of deuterium labeling on these parameters.

| Parameter | Endoxifen (Oral, 10 mg/kg) | This compound (Oral, 10 mg/kg) | Expected Impact of Deuteration |

| Cmax (ng/mL) | 33.8 ± 2.4 | Data not available | Potentially higher |

| Tmax (h) | 0.25 | Data not available | Potentially delayed |

| AUC (ng·h/mL) | 103 ± 97 | Data not available | Potentially higher |

| Half-life (t½) (h) | ~6.5 (IV) | Data not available | Potentially longer |

| Clearance (L/h/kg) | ~11.8 (IV) | Data not available | Potentially lower |

Table 2: Pharmacokinetic parameters of Endoxifen in mice and the hypothesized impact of deuterium labeling.

Signaling Pathways of Endoxifen

Endoxifen exerts its therapeutic effects through multiple signaling pathways, primarily as a selective estrogen receptor modulator (SERM) and as an inhibitor of Protein Kinase C (PKC).

Estrogen Receptor (ER) Signaling Pathway

Endoxifen competes with estrogen for binding to the estrogen receptor (ERα and ERβ). In breast cancer cells, this binding blocks estrogen-mediated gene transcription, leading to a reduction in cell proliferation and tumor growth.

Protein Kinase C (PKC) Signaling Pathway

Endoxifen has also been shown to be a potent inhibitor of Protein Kinase C (PKC), an enzyme involved in various cellular processes, including cell proliferation and survival. Inhibition of PKC by endoxifen represents an alternative, ER-independent mechanism of its anticancer activity.

Conclusion

The deuterium labeling of endoxifen to create this compound represents a significant advancement in the study and clinical management of ER+ breast cancer. As a highly effective internal standard, this compound is indispensable for the accurate and precise quantification of endoxifen in biological matrices, which is critical for therapeutic drug monitoring and understanding the pharmacokinetics of tamoxifen. Furthermore, the principles of the kinetic isotope effect suggest that deuteration could potentially be used to modulate the metabolic profile of endoxifen, offering a promising avenue for the development of "deutero-drugs" with improved pharmacokinetic properties. This technical guide has provided a comprehensive overview of the multifaceted significance of this compound, offering valuable insights and methodologies for researchers and clinicians working to optimize endocrine therapies for breast cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen action and cytoplasmic signaling cascades. Part I: membrane-associated signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccesspub.org [openaccesspub.org]

A Technical Guide to the Application of Endoxifen-d5 in Breast Cancer Research

Introduction

Tamoxifen is a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, functioning as a selective estrogen receptor modulator (SERM).[1][2] However, tamoxifen itself is a prodrug that requires metabolic activation into its more potent metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen.[2][3][4] Of these, endoxifen is considered the most clinically significant active metabolite due to its substantially higher plasma concentrations and its potent antiestrogenic effects, which are 30 to 100 times greater than tamoxifen itself.

The conversion of tamoxifen to endoxifen is heavily dependent on the activity of the cytochrome P450 enzyme CYP2D6. Genetic polymorphisms in the CYP2D6 gene lead to significant inter-individual variability in enzyme activity, resulting in a wide range of endoxifen concentrations among patients receiving the same standard dose of tamoxifen. Studies have suggested that a minimum threshold concentration of endoxifen (approximately 16 nM or 5.97 ng/mL) is necessary to achieve the optimal therapeutic effect and reduce the risk of disease recurrence. Consequently, therapeutic drug monitoring (TDM) of endoxifen levels has emerged as a critical strategy for personalizing tamoxifen therapy.

Accurate and precise quantification of endoxifen in patient plasma or serum is paramount for effective TDM. This is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The reliability of this method depends on the use of an appropriate internal standard. Endoxifen-d5, a stable isotope-labeled (deuterated) form of endoxifen, serves as the gold-standard internal standard for this application. Its near-identical chemical and physical properties to the endogenous analyte ensure correction for variability during sample processing and analysis, thereby enabling highly accurate quantification.

Core Application: this compound as an Internal Standard in LC-MS/MS

The fundamental role of this compound in breast cancer research is to act as an internal standard (IS) for the quantitative bioanalysis of endoxifen. In LC-MS/MS, an ideal IS should behave identically to the analyte of interest during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer.

This compound fits this role perfectly. A known quantity of this compound is spiked into every biological sample (e.g., patient plasma) at the beginning of the workflow. Because it is chemically homologous to endoxifen, it experiences the same degree of loss during extraction, the same retention time on the chromatography column, and the same degree of ionization or suppression in the mass spectrometer's ion source. However, due to the five deuterium atoms, its mass-to-charge ratio (m/z) is 5 units higher than that of endoxifen. The mass spectrometer monitors the specific m/z transitions for both the analyte (endoxifen) and the IS (this compound). By calculating the ratio of the analyte's signal response to the IS's signal response, any variations introduced during the analytical process are normalized, leading to highly accurate and precise concentration measurements.

Analytical Workflow for Therapeutic Drug Monitoring

The process of quantifying endoxifen using this compound as an internal standard follows a well-defined workflow from sample collection to final data analysis.

References

- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repub.eur.nl [repub.eur.nl]

- 3. tandfonline.com [tandfonline.com]

- 4. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

Endoxifen-d5 in Bipolar Disorder Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoxifen, the primary active metabolite of tamoxifen, has emerged as a promising therapeutic agent for the management of bipolar disorder, particularly in the context of acute manic episodes.[1][2][3][4] Its mechanism of action is primarily attributed to its potent inhibition of Protein Kinase C (PKC), an enzyme implicated in the pathophysiology of bipolar disorder.[2] This technical guide provides an in-depth overview of the use of endoxifen and its deuterated analog, Endoxifen-d5, in bipolar disorder research, with a focus on quantitative data, experimental protocols, and key signaling pathways. This compound serves as a critical tool in the precise quantification of endoxifen in biological matrices, ensuring accurate pharmacokinetic and pharmacodynamic assessments.

Data Presentation

Quantitative Clinical Efficacy Data

| Study/Trial ID | Treatment Group | N | Baseline YMRS Score (Mean) | End of Treatment YMRS Score (Mean) | Change from Baseline (Mean) | p-value | Reference |

| Phase II Clinical Trial | Endoxifen 4 mg/day | 27 | - | - | -12.65 | <0.0001 | |

| Endoxifen 8 mg/day | 28 | - | - | -16.21 | <0.0001 | ||

| Divalproex 1000 mg/day | 29 | - | - | -16.38 | <0.0001 | ||

| Phase III Clinical Trial | Endoxifen 8 mg/day | 116 | 33.1 | 17.8 | -15.3 | <0.0001 |

YMRS: Young Mania Rating Scale

LC-MS/MS Method Validation for Endoxifen Quantification

| Parameter | Result | Reference |

| Linearity Range (E- and Z-isomers of Endoxifen) | 0.5–500 ng/mL | |

| Correlation Coefficient (R²) | ≥ 0.98 | |

| Intra- and Inter-day Precision | Within acceptable range of 85% and 115% | |

| Intra- and Inter-day Accuracy | Within acceptable range of 85% and 115% | |

| Average Percent Recovery | > 90% |

Experimental Protocols

Protocol 1: Quantification of Endoxifen in Human Plasma using LC-MS/MS with this compound Internal Standard

Objective: To accurately measure the concentration of endoxifen in human plasma samples.

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, add 100 µL of water:formic acid (100:1, v/v) to precipitate proteins.

-

Vortex for 30 seconds.

-

Add 100 µL of methanol and agitate for 10 minutes.

-

Add 400 µL of the internal standard solution (this compound in acetonitrile).

-

Vortex and then centrifuge at 18,000 x g for 10 minutes at 4°C.

-

Transfer 300 µL of the supernatant and mix with 300 µL of water:formic acid (100:0.2, v/v) with 2 mM ammonium formate.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: A UPLC system coupled with a triple quadrupole mass spectrometer.

-

Column: C18 analytical column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 50mm, 2.7 μm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operated in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

-

MRM Transitions:

-

Endoxifen: m/z 374.3 > 58.1

-

This compound: m/z 379.3 > 58.1

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of endoxifen spiked into blank plasma.

-

Calculate the concentration of endoxifen in the unknown samples by comparing the peak area ratio of endoxifen to this compound against the calibration curve.

-

Protocol 2: d-Amphetamine-Induced Hyperactivity Model of Mania in Rats

Objective: To evaluate the potential antimanic effects of endoxifen in an established animal model.

Methodology:

-

Animals: Adult male Wistar rats.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Procedure:

-

Acclimatize rats to the open-field apparatus for 30 minutes.

-

Administer d-amphetamine (0.5 mg/kg, intraperitoneally) to induce hyperactivity.

-

Administer the test compound (endoxifen at various doses) or vehicle control prior to or after d-amphetamine administration.

-

Record locomotor activity (e.g., distance traveled, rearing, stereotypy) for 90 minutes using an automated activity monitoring system.

-

-

Data Analysis:

-

Compare the locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in d-amphetamine-induced hyperactivity by endoxifen would suggest potential antimanic properties.

-

Protocol 3: In Vitro PKC Inhibition Assay

Objective: To determine the inhibitory effect of endoxifen on PKC activity.

Methodology:

-

Assay Principle: A non-radioactive, ELISA-based assay that measures the phosphorylation of a specific PKC substrate.

-

Reagents:

-

Purified PKC enzyme.

-

PKC substrate peptide.

-

ATP.

-

Endoxifen (at various concentrations).

-

A polyclonal antibody that recognizes the phosphorylated substrate.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent or colorimetric substrate.

-

-

Procedure:

-

In a microplate, combine the PKC enzyme, substrate peptide, and varying concentrations of endoxifen.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time.

-

Stop the reaction.

-

Add the primary antibody that binds to the phosphorylated substrate.

-

Add the HRP-conjugated secondary antibody.

-

Add the substrate and measure the resulting signal (luminescence or absorbance).

-

-

Data Analysis:

-

Calculate the percentage of PKC inhibition for each concentration of endoxifen.

-

Determine the IC50 value (the concentration of endoxifen that inhibits 50% of PKC activity).

-

Mandatory Visualization

Caption: Endoxifen's mechanism of action via PKC inhibition.

Caption: Workflow for Endoxifen quantification in plasma.

Caption: Workflow for the animal model of mania.

References

- 1. Endoxifen augmentation in treatment-resistant rapid cycling bipolar disorder: A case series in elderly females - Archives of Biological Psychiatry [archivesbiologicalpsychiatry.org]

- 2. longdom.org [longdom.org]

- 3. ijmedicine.com [ijmedicine.com]

- 4. Real-World Long-Term Experience on Endoxifen in Bipolar Disorder with Psychotic Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics of Endoxifen and its Deuterated Analog, Endoxifen-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of endoxifen, a potent active metabolite of tamoxifen, and a theoretical comparison to its deuterated analog, endoxifen-d5. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of endoxifen and the implications of isotopic labeling on its pharmacokinetic profile.

Executive Summary

Endoxifen, the primary active metabolite of tamoxifen, exhibits a complex pharmacokinetic profile and potent anti-estrogenic activity. While direct comparative pharmacokinetic data for endoxifen versus its deuterated form, this compound, are not available in published literature, the well-established principles of the kinetic isotope effect (KIE) provide a strong theoretical basis for predicting altered metabolic pathways and potentially improved pharmacokinetic properties for the deuterated compound. This guide synthesizes available preclinical and clinical data for endoxifen, details the experimental methodologies used in these key studies, and explores the signaling pathways central to its mechanism of action. This compound is primarily utilized as an internal standard in bioanalytical assays due to its chemical similarity and mass difference from endoxifen, underscoring the assumed, though unquantified, similarity in its pharmacokinetic behavior for analytical purposes.

Theoretical Pharmacokinetic Comparison: Endoxifen vs. This compound

The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic properties of a drug. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater mass of deuterium, which forms a stronger covalent bond with carbon compared to hydrogen.[1][2][3][4]

The Kinetic Isotope Effect and Cytochrome P450 Metabolism

Endoxifen is metabolized in part by the cytochrome P450 (CYP) enzyme system.[5] Many CYP-mediated reactions involve the cleavage of a carbon-hydrogen (C-H) bond as a rate-limiting step. The substitution of hydrogen with deuterium at a metabolic site can slow down the rate of this bond cleavage, thereby reducing the rate of metabolism. This can lead to:

-

Increased Half-life (t½): A slower metabolic rate can result in a longer drug half-life.

-

Increased Area Under the Curve (AUC): Reduced clearance can lead to greater overall drug exposure.

-

Reduced Peak Concentration (Cmax) Fluctuations: Slower metabolism can lead to more stable plasma concentrations.

-

Metabolic Shunting: Deuteration can redirect metabolism away from certain pathways, potentially reducing the formation of toxic metabolites.

This compound, with five deuterium atoms, would be expected to exhibit a KIE if the deuterated positions are involved in its metabolism. However, without direct comparative studies, the magnitude of this effect remains theoretical.

Logical Relationship between Endoxifen and this compound

The primary role of this compound in the current body of research is as an internal standard for the accurate quantification of endoxifen in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The logic behind this application is that the deuterated analog has nearly identical chemical and physical properties to the parent compound, leading to similar extraction recovery and ionization efficiency, while its different mass allows for distinct detection.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers and availability of Endoxifen-d5.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, and technical applications of Endoxifen-d5. This deuterated analog of endoxifen serves as an invaluable internal standard for the accurate quantification of endoxifen in various biological matrices, a critical aspect of research into tamoxifen metabolism and efficacy.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to request certificates of analysis for lot-specific details.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress (MCE) | This compound | 1185244-45-4 | C₂₅H₂₂D₅NO₂ | 378.52 | ≥98% (typical) | Not specified | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |

| Simson Pharma Limited | 4-Hydroxy-N-Desmethyl Tamoxifen-D5 (this compound) (Mixture of Z and E Isomers) | 110025-28-0 (unlabeled) | C₂₅H₂₂D₅NO₂ | 378.52 | Not specified | Not specified | Custom synthesis |

| SynZeal | Endoxifen D5 | 1584173-54-5 | C₂₅H₂₂D₅NO₂ | 378.5 | Not specified | Not specified | Synthesis on demand |

| Clearsynth | (E)-Endoxifen-d5 | 114828-90-9 (unlabeled) | Not specified | Not specified | Not specified | Not specified | Inquire for details |

Experimental Protocol: Quantification of Endoxifen using this compound Internal Standard by LC-MS/MS

The following is a generalized protocol for the quantification of endoxifen in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a synthesis of methodologies reported in peer-reviewed literature and should be optimized for specific instrumentation and experimental conditions.[1][2][3][4][5]

1. Materials and Reagents

-

Endoxifen and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

-

Autosampler vials

2. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Endoxifen and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Endoxifen stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of approximately 5 ng/mL.

3. Sample Preparation (Protein Precipitation and Extraction)

-

To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 200 µL of the internal standard working solution (this compound in methanol). This step induces protein precipitation.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 70:30 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Endoxifen: m/z 374.3 > 58.1

-

This compound: m/z 379.3 > 58.1

-

-

Instrument parameters such as collision energy and declustering potential should be optimized for maximum sensitivity.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Endoxifen to this compound against the concentration of the Endoxifen standards.

-

Determine the concentration of Endoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of tamoxifen to endoxifen and a typical experimental workflow for its quantification.

Caption: Metabolic activation of Tamoxifen to Endoxifen and its mechanism of action.

Caption: Workflow for the quantification of Endoxifen using an internal standard.

References

- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safe Handling and Laboratory Use of Endoxifen-d5

For Researchers, Scientists, and Drug Development Professionals